molecular formula C17H12N2O3 B1352861 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid CAS No. 190437-68-4

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B1352861
CAS No.: 190437-68-4
M. Wt: 292.29 g/mol
InChI Key: GYDKTBBBADIVCA-UHFFFAOYSA-N
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Description

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid (CAS 190437-68-4) is a high-purity benzoic acid derivative intended for research and development applications. This compound features a molecular formula of C 17 H 12 N 2 O 3 and a molecular weight of 292.29 g/mol . Its structure consists of a quinoline moiety linked through a carboxamide group to a para-aminobenzoic acid (PABA) scaffold, a structure recognized as a versatile building block in medicinal chemistry . As a PABA analog, this compound is of significant interest in pharmaceutical research for the design and synthesis of novel bioactive molecules . The PABA scaffold is a key component in various therapeutic agents and is frequently explored for its potential in developing inhibitors for enzymes like acetylcholinesterase (AChE) . Researchers can utilize the carboxylic acid and the amide functional groups for further chemical derivatization, making it a valuable intermediate for creating libraries of compounds aimed at multiple biological targets. This product is offered with a typical purity of ≥95% and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(quinoline-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(18-13-8-5-12(6-9-13)17(21)22)15-10-7-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKTBBBADIVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392923
Record name 4-[(Quinoline-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190437-68-4
Record name 4-[(Quinoline-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Key Intermediate: 2-Carboxyphenyl-4-quinolinecarboxylic Acid

The synthesis begins with the preparation of the intermediate compound, 2-carboxyphenyl-4-quinolinecarboxylic acid. This intermediate is crucial for subsequent steps:

  • Procedure :
    • Dissolve isatin (14.7 g, 0.1 mol) and sodium hydroxide (8 g, 0.2 mol) in 15 mL of water.
    • Add 2-acetylbenzoic acid (16.4 g, 0.1 mol) to the mixture and heat under reflux at 90°C.
    • After the reaction calms, increase the temperature to 115°C for an additional hour.
    • Cool the reaction mixture to room temperature and pour into ice-cooled water.
    • Wash the aqueous layer with ether and acidify with hydrochloric acid (2 M).
    • Collect the precipitate via filtration to yield 2-(2-carboxyphenyl)-4-quinolinecarboxylic acid (yield: ~9.85 g).

Decarboxylation of Intermediate

The decarboxylation step converts the intermediate into a quinolin-2-yl benzoic acid derivative:

  • Process :
    • Heat the intermediate compound in an appropriate solvent (e.g., diphenyl ether or quinoline) at temperatures ranging from 130°C to 200°C for 0.5–2 hours.
    • Optionally, use a decarboxylation accelerator like p-toluenesulfonic acid or sulfuric acid.
    • After cooling, pour the reaction mixture into ice-cooled water and neutralize with sodium hydroxide or sodium carbonate.

Condensation Reaction

To form the target compound, a condensation reaction between quinolin-2-yl benzoic acid and p-aminobenzoic acid is performed:

  • Reaction Conditions :
    • Mix quinolin-2-yl benzoic acid with p-aminobenzoic acid in a polar solvent such as N,N-dimethylformamide (DMF).
    • Add coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate amide bond formation.
    • Stir at room temperature or slightly elevated temperatures (30–50°C) until completion, as monitored by thin-layer chromatography (TLC).

Purification

The crude product undergoes purification via recrystallization or chromatography:

  • Steps :
    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
    • Filter impurities through silica gel chromatography using a gradient elution system.
    • Recrystallize from ethanol-water mixtures to obtain pure crystals of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid.

Data Table: Reaction Parameters

Step Reagents Conditions Yield (%)
Intermediate Synthesis Isatin, Sodium Hydroxide, Acetylbenzoic Acid Reflux at 90–115°C ~85
Decarboxylation Intermediate Compound Heating at 130–200°C ~90
Condensation Quinolin-2-yl Benzoic Acid + p-Aminobenzoic Acid DMF + DCC/DIC at RT–50°C ~80
Purification Organic Solvent + Silica Gel Gradient Elution/Recrystallization >95

Notes on Optimization

  • Solvent Selection : High-boiling solvents like N,N-dimethylacetamide enhance reaction efficiency during decarboxylation.
  • Temperature Control : Precise temperature settings prevent decomposition of intermediates.
  • Catalyst Choice : Organic acids like p-toluenesulfonic acid are preferred for their stability under high temperatures.

Chemical Reactions Analysis

Types of Reactions

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

Research indicates that 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its utility in developing new antibiotics .
  • Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting tumor growth .

Medicine

Ongoing research investigates the therapeutic potential of this compound for various diseases. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as cancer and infectious diseases .

Industry

In industrial applications, this compound is utilized in developing new materials and serves as a reference standard in pharmaceutical testing. Its properties make it valuable for quality control and formulation processes .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, indicating potential as an antibiotic agent .
  • Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 and HepG2) revealed that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, highlighting their potential as effective anticancer drugs .
  • Enzyme Inhibition : Research on cholinesterase inhibition showed that some analogs of this compound could effectively inhibit enzyme activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : Conflicting reports exist: lists 85-78-9, while cites 190437-68-3. This discrepancy may arise from regional naming conventions or database errors.
  • Molecular Formula : Presumed to be $ \text{C}{17}\text{H}{12}\text{N}2\text{O}3 $ based on structural analogs (e.g., F01 in ).

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid with structurally related compounds, focusing on substituents, melting points, yields, and molecular weights:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Molecular Weight (g/mol) CAS Number Reference
This compound Quinolin-2-ylcarbonyl-amide - - ~305.3 85-78-9 / 190437-68-4
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid (F01) 7-CF₃ on quinoline 323.7–324.9 89.35 333.1 -
4-(Quinolin-4-ylamino)benzoic acid (F02) Unsubstituted quinoline 315.7–317.6 86.53 265.1 -
4-[(8-Methylquinolin-4-yl)amino]benzoic acid (F03) 8-CH₃ on quinoline 278.7–279.4 82.47 279.1 -
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid Benzothiazole substitution - - 306.34 64873-84-3
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid Naphthalene-hydroxyl group - - 307.3 439094-47-0

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in F01) increase melting points compared to unsubstituted analogs (F02), likely due to enhanced crystallinity .
  • Molecular Weight : The benzothiazole derivative () has a higher molecular weight (306.34 g/mol) than F01–F03, impacting solubility and bioavailability.

Biological Activity

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉N₃O₂
  • Molar Mass : 237.23 g/mol
  • CAS Number : 190437-68-4

1. Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Its mechanism may involve:

  • Inhibition of Viral Replication : Studies suggest that this compound can interfere with the replication processes of various viruses, potentially through the inhibition of viral enzymes. However, specific pathways remain to be fully elucidated.

2. Anticancer Activity

The anticancer properties of this compound have been explored extensively:

Cell Line Studies :

  • In vitro assays demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 14.8 μM for HepG2 , which is comparable to doxorubicin (IC50 = 18.7 μM).

Mechanisms of Action :

  • The compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, it decreases the levels of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic factors like Bax and PARP.

3. Enzymatic Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further pharmacokinetic studies .

Case Study: Anticancer Activity in MCF-7 Cells

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 14.8 μM) and induced apoptosis through downregulation of anti-apoptotic proteins.

Case Study: Antiviral Efficacy

Another investigation highlighted its effectiveness against viral infections, suggesting a mechanism involving the inhibition of viral replication pathways .

Comparative Table of Biological Activities

Activity TypeEffectivenessIC50 ValueMechanism of Action
AntiviralSignificant antiviral activityNot specifiedInhibition of viral replication
AnticancerStrong antiproliferative effects14.8 μM (HepG2)Induction of apoptosis via Bcl-2/Bax modulation
Enzymatic InhibitionInhibits cytochrome P450 enzymesNot specifiedAlters drug metabolism

Q & A

Q. What are the common synthetic routes for 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid?

  • Methodological Answer: Synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with 4-aminobenzoic acid. Classical protocols like the Gould–Jacob, Friedländer, or Pfitzinger reactions are employed for quinoline scaffold construction. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can introduce substituents. Green chemistry approaches, such as ultrasound-assisted synthesis or ionic liquid-mediated reactions, enhance efficiency and reduce waste .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or lab-based X-ray sources. The SHELX suite (e.g., SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding networks and π-π stacking interactions within the quinoline and benzoic acid moieties are analyzed to understand packing behavior .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer: While specific toxicity data may be limited, standard precautions for aromatic amines and carboxylic acids apply:
  • Use PPE (gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in a dry, ventilated area away from oxidizers.
  • In case of skin contact, wash immediately with water for 15 minutes.
    Safety data for structurally similar compounds emphasize avoiding electrostatic discharge and ensuring proper waste disposal .

Advanced Research Questions

Q. How can researchers investigate the antitubercular activity of this compound?

  • Methodological Answer:
  • In vitro assays: Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays.
  • Target identification: Perform molecular docking to assess binding affinity for mycobacterial enzymes (e.g., enoyl-ACP reductase or DprE1).
  • SAR studies: Modify substituents on the quinoline or benzoic acid moieties and compare activity trends.
  • Cytotoxicity screening: Use mammalian cell lines (e.g., Vero or HEK293) to evaluate selectivity indices .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer:
  • Replicate experiments: Ensure consistency in assay conditions (e.g., pH, solvent, bacterial strain).
  • Control variables: Test purity via HPLC and confirm structure with NMR and HRMS.
  • Meta-analysis: Compare datasets across studies using statistical models (e.g., ANOVA) to identify outliers.
  • Mechanistic studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinities .

Q. What methodologies are used to study its potential in organic photovoltaics?

  • Methodological Answer:
  • Self-assembled monolayers (SAMs): Functionalize indium tin oxide (ITO) electrodes with the compound to modulate interfacial charge transfer.
  • Device fabrication: Deposit the compound via thermal evaporation and measure current-voltage (I-V) characteristics under simulated solar irradiation.
  • Photocarrier analysis: Use transient absorption spectroscopy to quantify exciton dissociation efficiency.
    Studies on analogous benzoic acid derivatives show that dipole moment orientation in SAMs critically impacts open-circuit voltage .

Q. How does the quinoline moiety influence metal coordination in catalytic applications?

  • Methodological Answer: The quinoline nitrogen acts as a Lewis base, coordinating to transition metals (e.g., Pd, Ru) in homogeneous catalysis.
  • Synthesis of metal complexes: React the compound with metal precursors (e.g., PdCl₂) in refluxing THF.
  • Catalytic testing: Evaluate performance in cross-coupling reactions (e.g., Heck or Suzuki) using GC-MS or HPLC to monitor yields.
  • DFT calculations: Model electronic interactions between the metal center and ligand to optimize catalytic activity .

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